3,4-Difluoro-4'-methoxybiphenyl
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Overview
Description
3,4-Difluoro-4’-methoxy-1,1’-biphenyl is a biphenyl derivative characterized by the presence of two fluorine atoms and a methoxy group on the biphenyl scaffold. Biphenyl compounds are widely recognized for their applications in organic synthesis, medicinal chemistry, and material science due to their structural versatility and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-4’-methoxy-1,1’-biphenyl typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between an aryl halide and an arylboronic acid in the presence of a palladium catalyst and a base. For instance, the reaction between 3,4-difluoroiodobenzene and 4-methoxyphenylboronic acid in the presence of a palladium catalyst and potassium phosphate in a solvent mixture of tetrahydrofuran and water can yield the desired product .
Industrial Production Methods
Industrial production of biphenyl derivatives, including 3,4-Difluoro-4’-methoxy-1,1’-biphenyl, often employs scalable synthetic methodologies such as the Suzuki–Miyaura coupling due to its efficiency and functional group tolerance. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-4’-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the electron-rich nature of the biphenyl scaffold.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functionalized derivatives.
Cross-Coupling Reactions: It can participate in further cross-coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Cross-Coupling: Palladium catalysts and bases like potassium phosphate are used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various functionalized biphenyl derivatives, which can be further utilized in different applications .
Scientific Research Applications
3,4-Difluoro-4’-methoxy-1,1’-biphenyl has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its structural properties.
Mechanism of Action
The mechanism by which 3,4-Difluoro-4’-methoxy-1,1’-biphenyl exerts its effects involves interactions with molecular targets and pathways specific to its functional groups. For instance, the presence of fluorine atoms can enhance the compound’s binding affinity to certain biological targets, while the methoxy group can influence its electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-4’-methoxy[1,1’-biphenyl]-2-carboxaldehyde
- 4-Ethoxy-2,3-difluoro-4’-propylbiphenyl
- 3,4-Difluoro-4’-methoxy[1,1’-biphenyl]-2-yl(methyl)sul
Uniqueness
3,4-Difluoro-4’-methoxy-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials .
Properties
Molecular Formula |
C13H10F2O |
---|---|
Molecular Weight |
220.21 g/mol |
IUPAC Name |
1,2-difluoro-4-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H10F2O/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8H,1H3 |
InChI Key |
GYBIISSDQGGHSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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